1-(1-Naphthyl)-3-ethylthiourea
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Overview
Description
1-(1-Naphthyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a naphthyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-3-ethylthiourea can be synthesized through the reaction of 1-naphthylamine with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}{10}\text{H}{7}\text{NH}_2 + \text{C}2\text{H}5\text{NCS} \rightarrow \text{C}{10}\text{H}{7}\text{NHCSNH}\text{C}_2\text{H}_5 ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
1-(1-Naphthyl)-3-ethylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-3-ethylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. The naphthyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Naphthylamine: Shares the naphthyl group but lacks the thiourea moiety.
1-Naphthol: Contains a hydroxyl group instead of the thiourea moiety.
1-Naphthyl isothiocyanate: Contains an isothiocyanate group instead of the thiourea moiety.
Uniqueness: 1-(1-Naphthyl)-3-ethylthiourea is unique due to the presence of both the naphthyl and thiourea groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-ethyl-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZARPESAKEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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